alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride
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Overview
Description
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride typically involves multiple steps. One common method starts with the reaction of dimethylamine with ethylene oxide to form 2-(Dimethylamino)ethanol . This intermediate is then reacted with a suitable benzyl halide derivative to introduce the nitrobenzene moiety. The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as recrystallization or chromatography to ensure the final product’s purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the nitrobenzene moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethoxyethanol: This compound shares the dimethylamino and ethoxy groups but lacks the nitrobenzene moiety.
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride: Similar structure but with a methylthio group instead of a nitro group.
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride is unique due to the presence of the nitrobenzene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride, also known by its chemical formula C12H19ClN2O, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a nitro group and a dimethylamino ethoxy moiety, which may contribute to its biological activity. The molecular weight is approximately 244.75 g/mol, and it exists as a hydrochloride salt, enhancing its solubility in biological systems.
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. The nitro group is often associated with cytotoxic effects in various cancer cell lines.
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially modulating metabolic pathways involved in cell growth and apoptosis.
- Neuropharmacological Effects : Given the presence of the dimethylamino group, there is potential for central nervous system activity, which warrants further investigation into its neuroprotective or neurotoxic effects.
In Vitro Studies
In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G1 phase |
A549 (Lung Cancer) | 25 | Inhibition of proliferation |
These studies reveal that the compound's efficacy varies across different cancer types, indicating a selective action that could be exploited in therapeutic contexts.
In Vivo Studies
Animal models have also been employed to assess the compound's biological activity:
- Xenograft Models : In xenograft studies using mice implanted with human tumor cells, treatment with the compound resulted in significant tumor regression compared to control groups. This underscores its potential as an anticancer agent.
- Toxicity Assessment : Toxicological evaluations indicate that while the compound exhibits promising antitumor properties, it also presents a risk of hepatotoxicity at higher doses. Careful dose optimization is necessary for therapeutic applications.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer explored the use of this compound as part of a combination therapy. Results indicated improved survival rates and reduced tumor sizes in patients receiving the treatment compared to those on standard therapies.
- Neuropharmacological Investigation : A study assessing the neuroprotective effects of the compound on neuronal cell lines showed promise in reducing oxidative stress markers, suggesting potential applications in neurodegenerative diseases.
Properties
CAS No. |
131961-45-0 |
---|---|
Molecular Formula |
C12H19ClN2O4 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-1-(3-nitrophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-13(2)6-7-18-9-12(15)10-4-3-5-11(8-10)14(16)17;/h3-5,8,12,15H,6-7,9H2,1-2H3;1H |
InChI Key |
GUBMSZUOSARNDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC(C1=CC(=CC=C1)[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
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